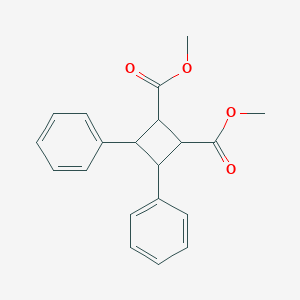
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate is an organic compound with the molecular formula C20H20O4 It is a derivative of cyclobutane, featuring two phenyl groups and two ester groups attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate can be synthesized through the [2+2] cycloaddition reaction of cinnamic acid derivatives. The reaction typically involves the use of a photocatalyst under UV light to promote the cycloaddition process. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced photocatalysts and optimized reaction conditions can enhance the efficiency of the cycloaddition process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
科学研究应用
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique structural properties.
作用机制
The mechanism of action of dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active metabolites. These metabolites can interact with biological macromolecules, such as proteins and nucleic acids, to exert their effects.
相似化合物的比较
Similar Compounds
- Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate
- Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
属性
CAS 编号 |
36650-44-9 |
|---|---|
分子式 |
C20H20O4 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C20H20O4/c1-23-19(21)17-15(13-9-5-3-6-10-13)16(18(17)20(22)24-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3 |
InChI 键 |
YAQLZIKGHVLJJZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(C(C1C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


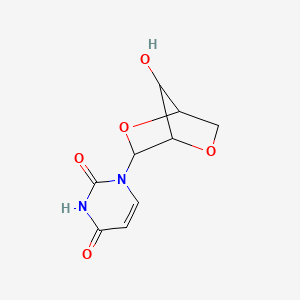

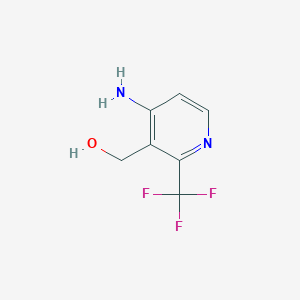

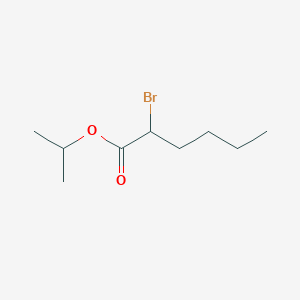
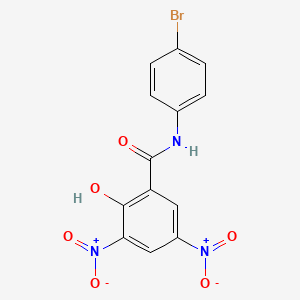
![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)
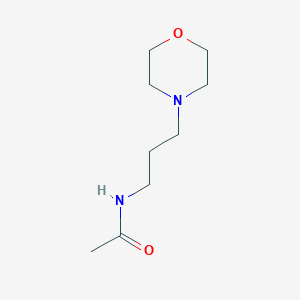
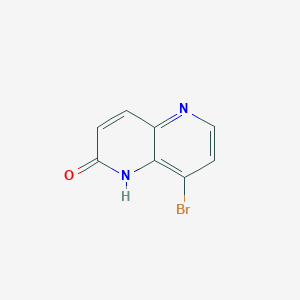

![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)
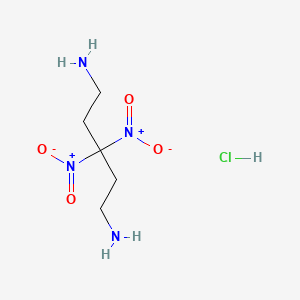
![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)
